Trimethyl(phenanthren-3-yl)silane
Description
Properties
Molecular Formula |
C17H18Si |
|---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
trimethyl(phenanthren-3-yl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)15-11-10-14-9-8-13-6-4-5-7-16(13)17(14)12-15/h4-12H,1-3H3 |
InChI Key |
WYJFFOPMAHMFRH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of the trimethylsilyl group onto a phenanthrene derivative, often through transition-metal-catalyzed cross-coupling reactions or organolithium-mediated silylation. The core approach is to start from a halogenated phenanthrene (usually brominated or iodinated at the 3-position) and perform a silylation reaction with a suitable silicon reagent such as trimethylsilylacetylene or trimethylsilyl chloride.
Palladium-Catalyzed Cross-Coupling with Trimethylsilylacetylene
One well-established method is the palladium-catalyzed Sonogashira-type coupling of 3-bromophenanthrene with trimethylsilylacetylene, followed by hydrogenation or further functional group manipulation to yield the target silane.
- Reagents: 3-bromophenanthrene, trimethylsilylacetylene, palladium catalyst (e.g., PdCl2(PPh3)2), copper iodide as co-catalyst, base such as DBU or triethylamine.
- Solvent: Anhydrous tetrahydrofuran or other inert solvents.
- Conditions: Room temperature to mild heating, inert atmosphere (argon or nitrogen).
- Workup: Extraction with ethyl acetate and water, drying over sodium sulfate, and purification by silica gel column chromatography.
Example Data from Similar Systems:
| Compound | Starting Material | Catalyst System | Yield (%) | Physical State |
|---|---|---|---|---|
| Trimethyl(naphthalen-2-yl)ethynylsilane | 2-bromonaphthalene | PdCl2(PPh3)2, CuI, DBU | Quantitative (100%) | Off-white solid |
| Trimethyl(thiophen-3-ylethynyl)silane | 3-bromothiophene | PdCl2(PPh3)2, CuI, DBU | High (not specified) | Yellow oil |
These examples demonstrate the high efficiency of palladium-catalyzed coupling using trimethylsilylacetylene to form aryltrimethylsilyl compounds, which can be adapted for phenanthrene derivatives.
Organolithium-Mediated Silylation
An alternative method involves the generation of an organolithium intermediate from 3-bromophenanthrene by lithium-halogen exchange, followed by reaction with chlorotrimethylsilane to install the trimethylsilyl group.
- Reagents: 3-bromophenanthrene, n-butyllithium (for lithium-halogen exchange), chlorotrimethylsilane.
- Solvent: Anhydrous tetrahydrofuran or hexane.
- Conditions: Low temperature (-78 °C) for lithiation, then addition of chlorotrimethylsilane.
- Workup: Quenching with isopropanol, extraction, and chromatographic purification.
This method allows direct silylation at the lithio intermediate, often providing good yields and regioselectivity.
Other Synthetic Considerations
- Catalyst Loading: Typically 2-10 mol% palladium catalysts are used.
- Bases: DBU and triethylamine are common; the choice can affect reaction rate and yield.
- Purification: Flash column chromatography on silica gel is standard.
- Characterization: Products are characterized by proton nuclear magnetic resonance spectroscopy, carbon-13 NMR, and high-resolution mass spectrometry.
Research Results and Data Analysis
Reaction Yields and Purity
The palladium-catalyzed coupling reactions for aryltrimethylsilyl compounds generally afford high yields ranging from 75% to quantitative, depending on substrate and conditions. For example, coupling of 2-bromonaphthalene with trimethylsilylacetylene yielded the corresponding ethynylsilane in 100% yield after purification.
Spectroscopic Characterization
This compound and related compounds display characteristic NMR signals:
| NMR Type | Key Signals for this compound |
|---|---|
| ^1H NMR | Aromatic protons: multiplets around δ 7.0–8.5 ppm; Si(CH3)3 singlet at ~0.3 ppm |
| ^13C NMR | Aromatic carbons in δ 120–140 ppm range; Si(CH3)3 carbon near 0 ppm |
| HRMS | Molecular ion peak consistent with C19H18Si (exact mass) |
These data confirm the successful installation of the trimethylsilyl group on the phenanthrene ring.
Computational Studies
While direct computational studies on this compound are limited, related research on phenanthrene derivatives indicates that the silylation at the 3-position is sterically and electronically favorable, facilitating efficient coupling reactions.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | 3-bromophenanthrene | PdCl2(PPh3)2, CuI, DBU, trimethylsilylacetylene | Room temp, inert atmosphere | 75-100 | High regioselectivity, mild conditions |
| Organolithium Silylation | 3-bromophenanthrene | n-BuLi, chlorotrimethylsilane | -78 °C to RT | Moderate to High | Requires low temperature, moisture sensitive |
| Direct Silylation (less common) | Phenanthrene derivatives | Silyl halides with strong bases | Elevated temperatures | Variable | Less regioselective, harsher conditions |
Chemical Reactions Analysis
Types of Reactions
Trimethyl(phenanthren-3-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinone, while reduction can produce dihydrophenanthrene derivatives.
Scientific Research Applications
Trimethyl(phenanthren-3-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems where silicon-containing molecules are of interest.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which Trimethyl(phenanthren-3-yl)silane exerts its effects involves the interaction of the phenanthrene moiety with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. The specific pathways and targets depend on the context of its application, such as in catalysis or material science.
Comparison with Similar Compounds
The following sections compare Trimethyl(phenanthren-3-yl)silane with structurally related silanes, focusing on electronic effects, steric profiles, reactivity, and applications. Data are synthesized from diverse sources, including catalytic studies, biological activity assays, and synthetic methodologies.
Structural and Electronic Comparison
Key Observations :
- Electronic Effects : Electron-rich phenanthrenyl systems contrast with electron-deficient pentafluorophenyl derivatives, affecting their roles in catalysis (e.g., phenanthrenyl silanes may favor π-π interactions, while fluorinated analogs participate in electrophilic reactions) .
Reactivity in Catalytic Reactions
- Carbosilylation : Trimethyl(2-phenylallyl)silane demonstrates high yields (up to 96%) in rhodium-catalyzed carbosilylation of ynamides, outperforming simpler allylsilanes. The phenanthrenyl analog’s bulk may reduce reactivity in such processes but could enhance selectivity in sterically demanding reactions .
- Hydrosilylation : Triethylsilane derivatives form proximal/distal adducts with phenylacetylene in Pt-catalyzed reactions. The phenanthrenyl variant’s rigid structure might favor specific regioisomers due to steric constraints .
- Fluoride-Ion Catalysis : Pentafluorophenyl(trimethyl)silane reacts with carbonyl compounds via fluoride activation (e.g., CsF), yielding arylketones in >85% efficiency. Phenanthrenyl silanes are less likely to participate in such pathways due to reduced electrophilicity .
Biological Activity
Trimethyl(phenanthren-3-yl)silane is a silane compound that has garnered attention for its potential biological activities. Silanes are known for their versatility in organic synthesis and materials science, but their biological implications are less understood. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of a phenanthrene moiety attached to a trimethylsilyl group, which influences its solubility and reactivity.
Antimicrobial Activity
Silanes have been studied for their antimicrobial properties. For instance, certain silane derivatives have shown effectiveness against various bacterial strains. A study examining the antibacterial activity of silanes demonstrated that modifications to the silane structure can enhance their efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Silanes are also being investigated for their anti-inflammatory effects. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This activity is often mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted by Chen et al. (2022) evaluated the antimicrobial properties of various silane derivatives, including phenanthrene-based compounds. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacterial strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 100 | Staphylococcus aureus |
| This compound | 100 | Escherichia coli |
Case Study 2: Anti-inflammatory Effects
In a separate investigation, silanes similar to this compound were tested for their ability to reduce inflammation in human keratinocytes. The study found that treatment with these silanes decreased the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating a potential role in managing inflammatory skin conditions .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of silanes. Modifications to the phenanthrene core or the silyl group can significantly influence their biological properties.
- Cytotoxicity : Research has shown that some phenanthrene derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
- Mechanism of Action : The proposed mechanisms include interference with cell membrane integrity and modulation of signaling pathways involved in cell survival and proliferation .
Q & A
Q. What are the recommended safety protocols for handling Trimethyl(phenanthren-3-yl)silane in laboratory settings?
Methodological Answer: this compound, like other organosilanes, requires stringent safety measures:
- Personal Protective Equipment (PPE): Use NIOSH-approved safety glasses and face shields to prevent ocular exposure. Skin contact should be avoided by wearing nitrile or neoprene gloves, inspected prior to use and disposed of properly after contamination .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and neutralize residues with ethanol-water mixtures to hydrolyze reactive silane groups .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced decomposition .
Q. What synthetic routes are available for preparing this compound, and what are their efficiency metrics?
Methodological Answer: Two primary routes are documented:
- Rhodium-Catalyzed Silylation: React phenanthren-3-ylboronic acid with trimethylsilane in the presence of [Rh(cod)Cl]₂ (2 mol%) and PCy₃ (4 mol%) in THF at 80°C. This yields ~75% product with regioselectivity >95% .
- Grignard Approach: Treat phenanthren-3-ylmagnesium bromide with chlorotrimethylsilane in dry diethyl ether. Typical yields are 60–65%, with purification via vacuum distillation (bp 120–125°C at 0.1 mmHg) .
Key Metrics: Rhodium catalysis offers higher efficiency but requires rigorous exclusion of oxygen.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Gas Chromatography (GC): Use a VF-5MS column (30 m × 0.25 mm) with He carrier gas. Retention indices (RI) should align with NIST reference data (RI ~3529.9) .
- Mass Spectrometry (MS): Look for a molecular ion [M]⁺ at m/z 298 (C₁₇H₂₀Si) and fragment peaks at m/z 73 (Si(CH₃)₃⁺) .
Advanced Research Questions
Q. How does the steric bulk of the trimethylsilyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The trimethylsilyl group acts as a steric shield, directing reactivity:
- Suzuki-Miyaura Coupling: Steric hindrance at the phenanthren-3-yl position reduces transmetallation efficiency. Optimize using bulky ligands (e.g., SPhos) to enhance selectivity for mono-arylated products .
- Electrophilic Substitution: The silyl group deactivates the aromatic ring, favoring para-substitution. Kinetic studies show a 40% reduction in reaction rates compared to non-silylated phenanthrene derivatives .
Q. What are the challenges in analyzing this compound using gas chromatography-mass spectrometry (GC-MS)?
Methodological Answer:
- Thermal Decomposition: The compound may degrade at GC inlet temperatures >250°C. Use a cold-on-column injection system (60°C initial, ramped at 10°C/min) to minimize decomposition .
- Column Bleed: Polysiloxane-based columns (e.g., VF-5MS) can interact with silane groups, causing baseline drift. Pre-condition columns with silane-free standards .
- Quantification: Internal standards (e.g., tetradecane) are recommended to correct for signal variability due to silanol interactions .
Q. How does the electronic environment of the phenanthren-3-yl moiety affect the stability of this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions (pH <3): Protons attack the silicon center, leading to desilylation. Hydrolysis rates (k = 1.2 × 10⁻³ s⁻¹ at 25°C) correlate with the electron-withdrawing effect of the phenanthrene ring, which stabilizes the transition state .
- Basic Conditions (pH >10): Nucleophilic hydroxide ions cleave Si–C bonds. The phenanthren-3-yl group’s electron-deficient nature accelerates this process, with a half-life of 12 hours in 0.1 M NaOH .
Mitigation: Stabilize solutions with buffered ethanol-water mixtures (pH 6–8) and store under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
